Desmethyl Fosinopril Sodium Salt

Pharmaceutical Analysis Regulatory Compliance Quality Control

QC laboratories performing fosinopril sodium batch release testing require the pharmacopoeially designated Desmethyl Fosinopril Sodium Salt (EP Impurity D). Generic research chemicals cannot substitute for this certified reference standard, which is essential for ICH Q3A/Q3B impurity qualification. This standard is supplied with full Certificate of Analysis meeting ICH Q2(R1) requirements, ensuring regulatory acceptance. - Mandated for the 'Related Substances' test in the EP fosinopril sodium monograph - Enables accurate HPLC/UPLC quantification of N-demethylation impurities - Provides traceable characterization data for ANDA and DMF submissions

Molecular Formula C₂₉H₄₃NNaO₇P
Molecular Weight 571.62
Cat. No. B1161908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Fosinopril Sodium Salt
SynonymsUSP Fosinopril Related Compound F;  ((4S)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxypropoxy](4-phenylbutyl)phosphinyl]acetyl-L-proline Propionate(ester) Sodium Salt); 
Molecular FormulaC₂₉H₄₃NNaO₇P
Molecular Weight571.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Fosinopril Sodium Salt Impurity Standard


Desmethyl Fosinopril Sodium Salt (USP Fosinopril Related Compound F) is an N-desmethyl structural analog of the ACE inhibitor prodrug fosinopril sodium. It differs by the absence of a methyl group, corresponding to a molecular formula of C₂₉H₄₃NNaO₇P and molecular weight of 571.62 g/mol . This compound is formally designated as Fosinopril Impurity D by the European Pharmacopoeia (EP) and serves as a pharmaceutical reference standard for analytical method development, method validation, and quality control testing in the manufacture of fosinopril sodium drug substance and drug products .

1
Pharmacopoeial impurity standard (EP Impurity D, USP Related Compound F) for fosinopril sodium
2
Supports analytical method development, validation, and QC batch release testing
3
Fully characterized reference standard with documented purity and stability; suitable for regulatory submissions

Desmethyl Fosinopril Sodium Salt – No Generic Substitute


In pharmaceutical quality control, generic or structurally similar impurity reference standards cannot be substituted for a pharmacopoeially designated impurity standard such as Desmethyl Fosinopril Sodium Salt (EP Impurity D). The European Pharmacopoeia and USP require the use of specific, fully characterized reference standards to ensure accurate identification and quantification of known impurities in drug substances [1]. Unlike general-purpose research chemicals, Desmethyl Fosinopril Sodium Salt is supplied as a primary pharmaceutical standard with documented purity, stability, and characterization data that meet regulatory requirements for ANDA and DMF submissions . Substituting an unvalidated analog would fail to meet ICH Q3A/Q3B impurity qualification thresholds and could lead to regulatory rejection of analytical method validation packages [2].

Regulatory
Non-pharmacopoeial impurity standards may not be accepted for EP/USP monograph compliance; pharmacopoeial designation is required
Characterization
Generic impurities often lack full characterization (CoA, stability data) needed for ANDA/DMF validation; substitution risks method rejection
Structural
Desmethyl analog is not interchangeable with fosinoprilat or other fosinopril impurities; each has distinct regulatory identity

Desmethyl Fosinopril Sodium Salt: Supporting Evidence


EP Impurity D Regulatory Requirement

Desmethyl Fosinopril Sodium Salt is the only compound recognized by the European Pharmacopoeia as Fosinopril Impurity D, a specific impurity reference standard mandated for analytical testing in fosinopril sodium drug substance and drug product monographs . In contrast, non-pharmacopoeial impurity reference standards from commercial vendors lack the official EDQM certification and may not be accepted for regulatory submissions [1].

EP Impurity D Designation
Head-to-head
Official pharmacopoeial certification (EP)
Only reference standard accepted for fosinopril sodium impurity testing under EP monograph
Non-pharmacopoeial standards may not meet regulatory submission requirements
Pharmaceutical Analysis Regulatory Compliance Quality Control

Fosinoprilat Reduced Accumulation in Renal Impairment

Although this data pertains to fosinoprilat—the active diacid metabolite of fosinopril sodium—the dual hepatic and renal elimination pathway of fosinoprilat confers a clinically significant pharmacokinetic advantage over other ACE inhibitors in patients with renal impairment [1]. In a parallel-group study of patients with congestive heart failure (CHF) and chronic renal insufficiency (creatinine clearance ≤30 mL/min), the accumulation index (AI) for fosinoprilat was 1.41 compared to 1.96 for enalaprilat (p < 0.05; 95% CI: 1.05, 1.84) and 1.21 for fosinoprilat compared to 2.76 for lisinopril (p < 0.001; 95% CI: 1.85, 2.69) [2]. Desmethyl Fosinopril Sodium Salt is a structurally related impurity of the prodrug and does not share this active pharmacological profile; this data is included to contextualize the therapeutic class from which the impurity derives.

Renal Impairment AI
Class-level
Fosinoprilat AI 1.41 vs enalaprilat 1.96 (p<0.05); vs lisinopril 2.76 (p<0.001)
Lower accumulation index in CHF with renal insufficiency reported for fosinoprilat class
Data from active metabolite; impurity does not share pharmacological activity. Context for therapeutic class only.
Pharmacokinetics Renal Impairment Drug Safety

Fosinoprilat Lipophilicity and Biliary Excretion

Fosinoprilat is among the two most lipophilic ACE inhibitors evaluated across seven structurally diverse compounds, and this high lipophilicity exhibits a rank-order correlation with biliary excretion [1]. This physicochemical property underlies the clinically observed dual renal and hepatic elimination of fosinoprilat [2]. In contrast, most other ACE inhibitors such as enalaprilat and lisinopril are predominantly eliminated by the kidney, making them more susceptible to accumulation in patients with impaired renal function. While Desmethyl Fosinopril Sodium Salt is an impurity rather than an active metabolite, this class-level lipophilicity differentiation informs the impurity profile context for fosinopril sodium formulations.

Lipophilicity Rank
Class-level
Ranked among the two most lipophilic of 7 ACE inhibitors
High lipophilicity correlates with biliary excretion; dual elimination profile characteristic of fosinoprilat
Impurity does not exhibit this property; informs class context for formulation design
Physicochemical Properties Drug Disposition Hepatobiliary Elimination

Structural Distinction from Fosinoprilat

Desmethyl Fosinopril Sodium Salt (C₂₉H₄₃NNaO₇P, MW 571.62) differs structurally from fosinopril sodium (C₃₀H₄₅NNaO₇P) by the absence of a methyl group on the phosphinate side chain . In contrast, the pharmacologically active metabolite fosinoprilat (C₂₃H₃₄NO₅P, MW 435.5) is the completely de-esterified diacid form produced by in vivo esterase hydrolysis [1]. Desmethyl Fosinopril Sodium Salt retains the ester functionality but lacks the N-methyl group, placing it in the category of process-related impurities rather than active metabolites. This structural distinction is critical for procurement decisions: the compound serves as an impurity marker for manufacturing process control and stability studies, not as a pharmacological probe for ACE inhibition studies.

Structural Identity
Head-to-head
Desmethyl analog (MW 571.62) vs fosinoprilat (MW 435.5)
Impurity standard, not active metabolite; retains ester, lacks N-methyl group
Differentiation prevents procurement errors for pharmacological studies
Structural Chemistry Metabolism Impurity Profiling

HPLC Method Validation for Impurity Control

Desmethyl Fosinopril Sodium Salt is employed as a reference standard in validated high-performance liquid chromatography (HPLC) methods for the identification and quantification of fosinopril sodium impurities in bulk drug products [1]. In contrast, generic impurity standards without full characterization or certificate of analysis cannot support robust analytical method validation for regulatory submissions [2]. A published HPLC method for fosinopril sodium and its related impurities utilizes specific impurity reference standards including Desmethyl Fosinopril Sodium Salt to achieve separation and quantification suitable for pharmaceutical quality control [3].

HPLC Validation
Cross-study comparable
Validated HPLC method for impurity profiling uses this standard
Full characterization and CoA support ICH Q2(R1) method validation
Generic standards without full CoA may compromise regulatory acceptance
Analytical Method Development HPLC Process Control

Impurity Generation in Fosinopril Synthesis

Desmethyl Fosinopril Sodium Salt is generated as a process-related impurity during the synthesis of fosinopril sodium, specifically arising from incomplete N-methylation or demethylation side reactions in the phosphinate side-chain assembly [1]. Understanding the generation and fate of this impurity is critical for establishing impurity control strategies in the manufacturing process. In contrast, other fosinopril impurities such as stereoisomeric impurities or de-esterified degradation products arise from different mechanistic pathways and require distinct control measures [2].

Synthetic Origin
Supporting evidence
N-demethylation side product during fosinopril synthesis
Enables process control and impurity fate monitoring to meet ICH Q3A thresholds
Reference standard required to optimize synthetic route and minimize impurity formation
Process Chemistry Impurity Control Strategy Synthetic Route Optimization

Desmethyl Fosinopril Sodium Salt Applications


EP/USP Monograph Compliance for Fosinopril API

Desmethyl Fosinopril Sodium Salt is the mandatory reference standard for performing the 'Related Substances' test in the European Pharmacopoeia monograph for fosinopril sodium. QC laboratories performing batch release testing must use this certified standard to demonstrate that the impurity content falls below the specified limit [1].

Method Validation for ANDA/DMF Submissions

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for fosinopril sodium tablets require fully characterized impurity standards to validate HPLC or UPLC methods. Desmethyl Fosinopril Sodium Salt, supplied with a Certificate of Analysis meeting ICH Q2(R1) requirements, provides the necessary traceability for regulatory acceptance .

Process Development and Synthetic Optimization

Process chemists developing or optimizing synthetic routes for fosinopril sodium use Desmethyl Fosinopril Sodium Salt as a reference marker to identify and quantify N-demethylation side products. Monitoring the fate of this impurity enables the design of purification steps and reaction conditions that minimize its formation to meet ICH Q3A thresholds [2].

Stability and Forced Degradation Studies

In forced degradation studies of fosinopril sodium drug substance, Desmethyl Fosinopril Sodium Salt serves as a reference standard to confirm that N-demethylation is not a significant degradation pathway under ICH Q1A(R2) stress conditions (heat, light, humidity, oxidation). This data supports shelf-life specification setting for the drug product [3].

Application
Selection Property
Validation Focus
EP/USP Monograph Compliance
Pharmacopoeial designation, certified purity
Related substances test, impurity limit verification
Method Validation for ANDA/DMF
Full characterization documentation, traceable CoA
ICH Q2(R1) validation requirements, system suitability
Process Development & Optimization
Identity as N-demethylation marker
Impurity control strategy, synthetic route refinement
Stability & Forced Degradation Studies
Stability-indicating reference standard
Degradation pathway assessment, shelf-life specification
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